4,4'-[(3-oxo-1,3-dihydro-2-benzofuran-1,1-diyl)bis(4,1-phenyleneoxy)]diphthalonitrile
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. For instance, the synthesis of 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid, a known precursor of 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, was achieved by a novel methodology . The reaction conditions were optimized to afford the latter in 62% yield .Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, 1H,13C, and APT NMR experiments were carried out to characterize and identify the molecular structure of the product . The benzimidazole ring system is almost perpendicular to the phthalazine ring system, making a dihedral angle of 88.4 (5)° .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can be complex. The condensation of 2-carb-oxy-benzaldehyde with 1,2-phenyl-enediamine unexpectedly yielded a related compound .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For instance, the density of a related compound, 4,4’-(3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzohydrazide, is 1.397g/cm3 .Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[4-[1-[4-(3,4-dicyanophenoxy)phenyl]-3-oxo-2-benzofuran-1-yl]phenoxy]benzene-1,2-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H18N4O4/c37-19-23-5-11-31(17-25(23)21-39)42-29-13-7-27(8-14-29)36(34-4-2-1-3-33(34)35(41)44-36)28-9-15-30(16-10-28)43-32-12-6-24(20-38)26(18-32)22-40/h1-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFJFXJGZQROGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OC4=CC(=C(C=C4)C#N)C#N)C5=CC=C(C=C5)OC6=CC(=C(C=C6)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-[(3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)bis(4,1-phenyleneoxy)]diphthalonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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